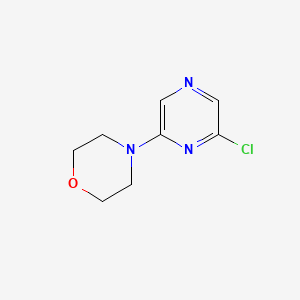
2-Ethoxy-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound of interest, 2-Ethoxy-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid, is a thiazole derivative that is not directly mentioned in the provided papers. However, the papers do discuss various thiazole and pyrazole derivatives with trifluoromethyl groups and their synthesis, which can provide insights into the chemical behavior and properties of similar compounds .
Synthesis Analysis
The synthesis of related thiazole and pyrazole derivatives often involves multi-step reactions starting from various precursors. For instance, ethyl 1-aryl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylates were prepared by condensation of arylhydrazines with ethyl 3-ethoxy-2-(trifluoroacetyl)-2-propenoate at low temperatures . Similarly, a library of 1-(2-thiazolyl)-5-(trifluoromethyl)pyrazole-4-carboxamides was prepared using solution-phase chemistry, starting with the reaction of ethyl 2-ethoxymethylene-3-oxo-4,4,4-trifluorobutanoate with thiosemicarbazide . These methods could potentially be adapted for the synthesis of 2-Ethoxy-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid.
Molecular Structure Analysis
The molecular structure of related compounds has been analyzed using various techniques such as X-ray diffraction, which verified the position of the trifluoromethyl group on the pyrazole ring . The presence of the trifluoromethyl group is known to influence the electronic properties of the molecule due to its strong electron-withdrawing effect.
Chemical Reactions Analysis
The chemical reactions involving thiazole derivatives are diverse. For example, the reaction of ethoxycarbonyl isothiocyanate with 2-aminothiazoles yielded a variety of products depending on the basicity and steric hindrance of the substituents . The reactivity of the 2-Ethoxy-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid would likely be influenced by the electron-withdrawing trifluoromethyl group and the electron-donating ethoxy group.
Physical and Chemical Properties Analysis
While the physical and chemical properties of 2-Ethoxy-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid are not directly reported, related compounds exhibit interesting properties. For instance, benzothiazole analogs have been shown to be sensitive to pH changes and can act as fluorescent probes for sensing metal cations . The antimicrobial activities of 1,3,4-thiadiazole derivatives have also been evaluated, showing significant activity against several strains of microbes . These properties suggest that the compound of interest may also possess unique physical and chemical characteristics that could be explored for various applications.
科学的研究の応用
Synthesis of Heterocyclic Compounds
Research has shown that 2-Ethoxy-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid and related compounds can be used in the synthesis of various heterocyclic compounds. For instance, ethyl 4-(trifluoromethyl)-2-vinylthiazole-5-carboxylate, a related compound, has been utilized as a precursor for ethyl 4-(trifluoromethyl)-2-(aminoethyl)thiazole-5-carboxylate analogs, demonstrating its versatility in creating diverse heterocyclic structures (Boy & Guernon, 2005).
Preparation of Trifluoromethyl-Substituted Compounds
The compound has also been used in the preparation of trifluoromethyl-substituted thiophenes, furans, pyrrols, and piperazines, highlighting its role as a valuable building block in synthetic chemistry. For example, 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one (ETFBO) has been used for creating trifluoromethyl-substituted heteroarenes, demonstrating the compound's utility in complex synthetic processes (Sommer et al., 2017).
Development of Novel Fungicides
Additionally, the compound has been involved in the synthesis of novel fungicides. For instance, 2-chloro-4,4,4-trifluoroacetoacetate, a related compound, has been used in the synthesis of 2-methyl-4-(trifluoromethyl)-thiazole-5-carboxylic acid, which is a key intermediate in the production of new fungicides (Liu, 2012).
Applications in X-Ray Crystallography
The synthesis and structural analysis of compounds similar to 2-Ethoxy-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid have also been reported, where X-ray crystallography plays a crucial role in determining their molecular structure. For example, the synthesis of 2-amino-4-(methoxymethyl)-thiazole-5-carboxylic acid Me ester and its structural analysis through crystallography illustrate the importance of these compounds in advanced material science (Kennedy et al., 1999).
特性
IUPAC Name |
2-ethoxy-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3NO3S/c1-2-14-6-11-4(7(8,9)10)3(15-6)5(12)13/h2H2,1H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSDCEAAVFJOFHJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=C(S1)C(=O)O)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethoxy-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-(Imidazo[1,2-a]pyrazin-2-yl)-1,2,5-oxadiazol-3-amine](/img/structure/B1328594.png)






![4-[6-(Trifluoromethyl)pyridin-2-yl]morpholine](/img/structure/B1328607.png)

![1-[4-(Methylsulfonyl)phenyl]piperidine-4-carboxamide](/img/structure/B1328613.png)

![1-[4-Fluoro-2-(methylsulfonyl)phenyl]hydrazine](/img/structure/B1328619.png)